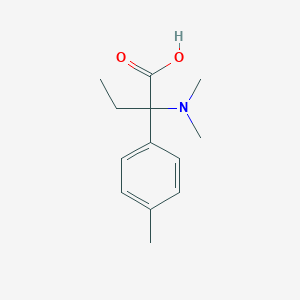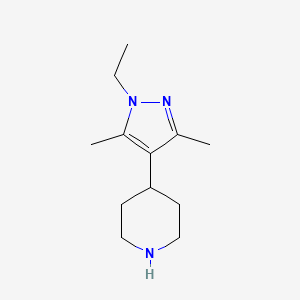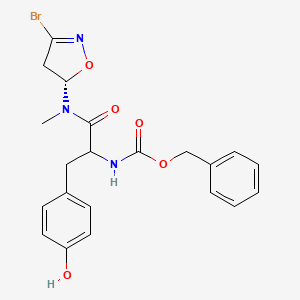
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a brominated dihydroisoxazole ring, a hydroxyphenyl group, and a carbamate moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate typically involves multiple steps:
-
Formation of the Dihydroisoxazole Ring: : The dihydroisoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The bromine atom is introduced via bromination of the resulting dihydroisoxazole.
-
Amino Group Introduction: : The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
-
Coupling with Hydroxyphenyl Group: : The hydroxyphenyl group is coupled to the intermediate through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
-
Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The bromine atom in the dihydroisoxazole ring can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated dihydroisoxazole derivatives.
Substitution: Various substituted dihydroisoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be used to study enzyme interactions and receptor binding due to its potential bioactivity. The hydroxyphenyl group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain diseases, and it could be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the carbamate moiety may interact with active sites or binding pockets. The brominated dihydroisoxazole ring could also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the dihydroisoxazole and hydroxyphenyl groups, making it less complex and potentially less bioactive.
(S)-3-bromo-4,5-dihydroisoxazole derivatives: These compounds share the dihydroisoxazole ring but may lack the carbamate and hydroxyphenyl groups.
Hydroxyphenyl carbamates: These compounds have the hydroxyphenyl and carbamate groups but lack the dihydroisoxazole ring.
Uniqueness
Benzyl (1-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)(methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is unique due to its combination of a brominated dihydroisoxazole ring, a hydroxyphenyl group, and a carbamate moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H22BrN3O5 |
|---|---|
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
benzyl N-[1-[[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22BrN3O5/c1-25(19-12-18(22)24-30-19)20(27)17(11-14-7-9-16(26)10-8-14)23-21(28)29-13-15-5-3-2-4-6-15/h2-10,17,19,26H,11-13H2,1H3,(H,23,28)/t17?,19-/m0/s1 |
Clave InChI |
WREHMHCDUIWRRA-NNBQYGFHSA-N |
SMILES isomérico |
CN([C@@H]1CC(=NO1)Br)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CN(C1CC(=NO1)Br)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


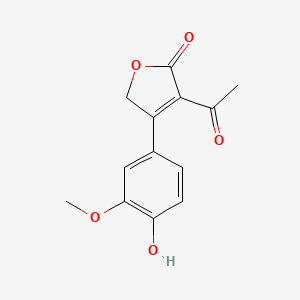
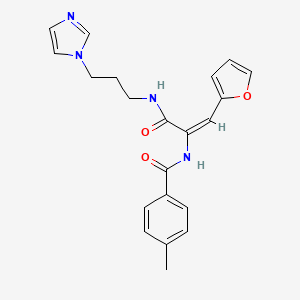

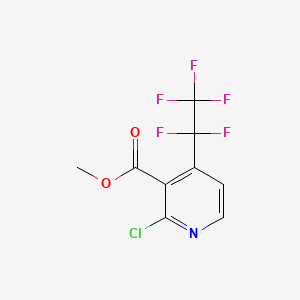
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
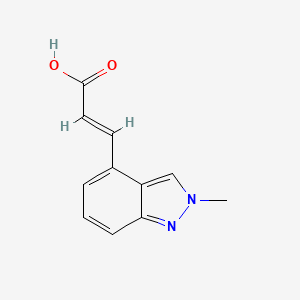
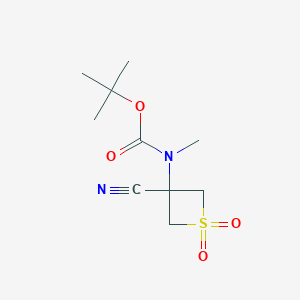
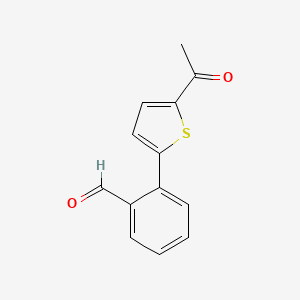


![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
